(E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-23-14-10-6-5-9-13(14)16(21)19-20-17(22)15(25-18(20)24)11-12-7-3-2-4-8-12/h2-11H,1H3,(H,19,21)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBUDVRGJVIZCW-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)NN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dithiocarbamate Cyclization
A widely adopted method involves the reaction of primary amines with carbon disulfide to form dithiocarbamates, followed by cyclization with α-halo acids. For instance, 3-benzyl-2-thioxothiazolidin-4-one was synthesized by treating benzylamine with carbon disulfide and triethylamine in ethyl acetate, yielding a dithiocarbamate intermediate. Subsequent reaction with bromoacetic acid under reflux conditions produced the thiazolidinone ring. Adapting this protocol, 3-amino-2-thioxothiazolidin-4-one could serve as a precursor for further functionalization with the 2-methoxybenzamide group.
Direct Amide Incorporation
Sequential Functionalization Strategies
Order of Operations
The sequence of amide incorporation and benzylidene condensation significantly impacts overall efficiency:
Route A : Thiazolidinone formation → Amide coupling → Benzylidene condensation
Route B : Benzylidene condensation → Amide coupling
Solvent and Temperature Optimization
- Acetic acid emerged as the optimal solvent for benzylidene condensation, enhancing both yield and E-selectivity.
- Temperatures ≥100°C promoted complete imine formation, while lower temperatures (≤60°C) led to partial conversion.
Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
HPLC analyses using C18 columns and acetonitrile/water gradients confirmed ≥94% purity for optimized batches.
Industrial-Scale Production Considerations
Cost-Effective Catalysts
Replacing DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reduced reagent costs by 40% without compromising yield.
Waste Minimization
Recrystallization from isopropanol/water mixtures improved product recovery by 15% compared to ethanol-based methods.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thioxothiazolidine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases.
Medicine
In medicine, (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide is being investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism of action of (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thiazolidinone-Benzamide Hybrids
(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-Methoxyphenyl)acetamide (I30)
- Structure : Shares the 5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl core but substitutes the 2-methoxybenzamide with a 3-methoxyphenyl acetamide group.
2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxybenzylidene)-4-oxo-2-Thioxothiazolidin-3-yl]Benzamide
- Structure : Features a 2-chlorobenzamide group and a 3-methoxy-4-propoxybenzylidene substituent. The thioxo group is retained.
- Molecular Formula : C21H19ClN2O4S2 (molecular weight: 487.0 g/mol) .
- Key Differences : The propoxy group on the benzylidene moiety may enhance lipophilicity compared to the simpler benzylidene in the target compound.
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide
Functional Analogues with Benzamide Moieties
N-(2,3-Dihydro-1H-Inden-2-yl)-2-Methoxybenzamide
- Structure: Lacks the thiazolidinone core but retains the 2-methoxybenzamide group.
- Divergence: The absence of the thiazolidinone ring highlights the importance of this scaffold in modulating specific biological targets.
Sulpiride
Data Tables
Table 1. Structural and Molecular Comparison
Biological Activity
(E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide is a synthetic compound belonging to the thiazolidinone class, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies.
Chemical Structure and Properties
The unique structure of (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide contributes significantly to its biological activity. Its molecular formula is C₁₈H₁₄N₂O₃S₂, and its IUPAC name is N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide .
1. Antimicrobial Activity
Research indicates that (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains. For instance, in a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated a minimum inhibitory concentration (MIC) of 8 μM against Enterococcus faecalis .
2. Anti-inflammatory Properties
The compound also displays anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in cellular models .
3. Anticancer Activity
One of the most promising aspects of (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide is its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2) cells. The compound's IC₅₀ values range from 1.2 μM to 5.3 μM, indicating potent antiproliferative activity .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential enzymes critical for bacterial survival.
- Apoptotic Pathway Activation : In cancer cells, it activates caspases and disrupts mitochondrial function, leading to programmed cell death .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide on MCF-7 cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 1.2 μM. Mechanistic studies revealed increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), confirming its role in inducing apoptosis .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide was tested against various microbial strains. The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values confirming its potential as an antimicrobial agent .
Data Tables
Q & A
Q. Analytical Methods :
- TLC monitors reaction progress.
- NMR (¹H, ¹³C) confirms structural integrity, with characteristic peaks for the benzylidene (δ 7.2–7.8 ppm), thioxo (δ 168–170 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
- HPLC ensures purity (>95%) .
Which in vitro assays are used to evaluate the compound’s antimicrobial and anticancer activity?
Q. Basic Biological Screening
- Antimicrobial Activity :
- Bacterial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) via broth microdilution (MIC values reported in µg/mL) .
- Fungal Strains: Assess inhibition of C. albicans using disk diffusion .
- Anticancer Activity :
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
- Apoptosis studies via flow cytometry (Annexin V/PI staining) .
What mechanisms explain the compound’s enzyme inhibitory activity?
Advanced Mechanistic Studies
The thiazolidinone scaffold interacts with biological targets through:
PFOR Enzyme Inhibition : The amide anion disrupts pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism, as shown via X-ray crystallography .
Kinase Inhibition :
- Competitive binding to ATP pockets of kinases (e.g., EGFR, IC₅₀ = 1.2 µM) .
- Confirmed via fluorescence polarization assays .
Q. Key Data :
| Target | Assay Type | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| PFOR | Spectrophotometric | 0.8 µM | |
| EGFR Kinase | Fluorescence | 1.2 µM |
How do structural modifications influence pharmacological activity?
Q. Advanced Structure-Activity Relationship (SAR)
- Benzylidene Substituents :
- Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity (MIC reduced by 50% vs. -OCH₃) .
- Bulkier groups (e.g., -CF₃) improve kinase binding via hydrophobic interactions .
- Thioxo vs. Oxo : Thioxo derivatives show 3-fold higher anticancer activity due to enhanced redox modulation .
Q. Comparison of Analogues :
| Substituent (R) | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| -H | 12.4 | 32 |
| -Cl | 8.9 | 16 |
| -OCH₃ | 15.1 | 64 |
What methods assess the compound’s pharmacokinetic properties?
Q. Advanced ADME Profiling
- Solubility : Measured via shake-flask method in PBS (logP = 2.3 ± 0.1) .
- Metabolic Stability : Incubation with liver microsomes (t₁/₂ = 45 min) .
- Plasma Protein Binding : Equilibrium dialysis (85% bound to albumin) .
How is synergistic efficacy with other therapeutics evaluated?
Q. Advanced Combination Studies
- Cisplatin Synergy :
- Reduced IC₅₀ from 8.9 µM (monotherapy) to 2.1 µM (combination index = 0.3) in MCF-7 cells .
- Mechanism: Enhanced DNA intercalation via ROS generation .
- Antifungal + Fluconazole : Checkerboard assays show FIC index = 0.5 (synergistic) .
Which in vivo models validate efficacy and toxicity?
Q. Advanced In Vivo Testing
- Murine Xenografts :
- Tumor volume reduction by 60% at 10 mg/kg (oral, 21 days) .
- Toxicity: No hepatotoxicity (ALT/AST levels within normal range) .
- Zebrafish Models : Assess developmental toxicity (LC₅₀ = 25 µM) .
How is crystallographic data used to refine molecular docking models?
Q. Advanced Structural Analysis
- X-ray Crystallography : Confirms planar benzylidene-thiazolidinone conformation (dihedral angle = 178.5°) .
- Docking Simulations (AutoDock Vina) :
- Predict binding poses with EGFR (RMSD = 1.2 Å vs. crystal structure) .
- Hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
